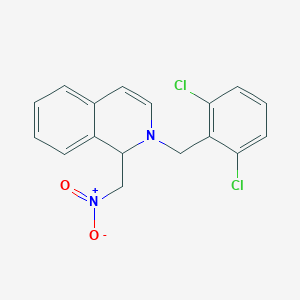

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a derivative of 1,2-dihydroisoquinoline, a heterocyclic compound that has been the subject of various synthetic methods due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 1,2-dihydroisoquinoline derivatives has been explored through different methods. One approach involves a cobalt-catalyzed 6-endo dig cyclization of o-alkynylaldimines, followed by a Mannich condensation, which is an effective procedure for synthesizing substituted 1,2-dihydroisoquinolines in moderate to high yields . Another method described is a three-component reaction involving o-alkynylbenzaldehydes, primary amines, and pronucleophiles, which proceeds without a catalyst under mild conditions to yield 1,2-dihydroisoquinoline derivatives . Additionally, a sequential single-flask multicomponent reaction has been used to synthesize N-acylisoquinolinium salts, which are then reacted with π-nucleophiles to produce various 1,2-dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 1,2-dihydroisoquinoline derivatives is characterized by the presence of a dihydroisoquinoline core, which can be functionalized at various positions to introduce different substituents. The core structure is versatile and can be modified to enhance the compound's biological activity or to introduce specific physical and chemical properties .

Chemical Reactions Analysis

1,2-Dihydroisoquinoline derivatives can participate in various chemical reactions due to their reactive sites. For instance, the N-acylisoquinolinium ions have shown reactivity towards both aromatic and aliphatic π-nucleophiles . The dichlorocarbene adducts of isoquinolines can undergo solvolytic transformations to yield different products, such as benzazepinones, depending on the reaction conditions . Furthermore, the synthesis of 3,4-dihydroisoquinolines has been achieved through a C(sp3)-H activation/electrocyclization strategy, demonstrating the flexibility of dihydroisoquinoline scaffolds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dihydroisoquinoline derivatives are influenced by the substituents attached to the dihydroisoquinoline core. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, stability, and solubility. For example, the presence of a nitromethyl group can introduce nitro Mannich condensation reactivity, while dichlorobenzyl groups can influence the compound's lipophilicity and potential interactions with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Three-Component Coupling : The compound is synthesized through a three-component coupling of isoquinoline, activated alkynes, and nitromethane, producing nitromethyl derivatives of dihydroisoquinoline. This reaction is notable for its high yield and selectivity, proceeding smoothly at 25 °C without a catalyst (Yadav et al., 2009).

Synthesis of 1,2-Dihydroisoquinolines : A method using carbophilic Lewis acids like In(OTf)3, NiCl2, and AuCl(PPh3)/AgNTf2 has been developed for synthesizing 1,3-disubstituted 1,2-dihydroisoquinolines. This involves tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, introducing various nucleophiles at the C1 position of 1,2-dihydroisoquinolines (Obika et al., 2007).

Inhibition of Transcription Factor NF-κB : A derivative of 1,2-dihydroisoquinoline has been identified as a potent inhibitor of the transcription factor NF-κB. This inhibition blocks IκBα degradation, p65 nuclear translocation, and NF-κB DNA binding in TNF-α-induced NIH 3T3 cells (Chung et al., 2015).

Rhenium-Catalyzed Synthesis : A rhenium catalyst has been used for synthesizing 1,2-dihydroisoquinolines via 6-endo-dig cyclization of 2-alkynylaldimines and nucleophilic addition. This method allows for moderate to good yields (Umeda et al., 2018).

Chemoselective Tert-Butyloxycarbonylation : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for aromatic and aliphatic amines and phenols has been demonstrated. This process is notable for its chemoselectivity and high yield under mild conditions (Ouchi et al., 2002).

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-1-(nitromethyl)-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2/c18-15-6-3-7-16(19)14(15)10-20-9-8-12-4-1-2-5-13(12)17(20)11-21(22)23/h1-9,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWVHONZSNOENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(N(C=CC2=C1)CC3=C(C=CC=C3Cl)Cl)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)